molecular formula C8H18NaO4P B12783796 Sodium 2-ethyl-1-hexanol dihydrogen phosphate CAS No. 4100-43-0

Sodium 2-ethyl-1-hexanol dihydrogen phosphate

Cat. No.: B12783796
CAS No.: 4100-43-0
M. Wt: 232.19 g/mol
InChI Key: FFXZJJYYSMVVIQ-UHFFFAOYSA-M
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Description

Sodium 2-ethyl-1-hexanol dihydrogen phosphate is a chemical compound with the molecular formula C8H18NaO4P. It is known for its use in various industrial and scientific applications due to its unique chemical properties. This compound is a sodium salt of 2-ethyl-1-hexanol dihydrogen phosphate and is often utilized in the production of surfactants and other chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-ethyl-1-hexanol dihydrogen phosphate typically involves the esterification of 2-ethyl-1-hexanol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions include controlled temperatures and the use of catalysts to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified through distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-ethyl-1-hexanol dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphate esters and salts, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 2-ethyl-1-hexanol dihydrogen phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-ethyl-1-hexanol dihydrogen phosphate involves its interaction with various molecular targets. In biochemical applications, it can act as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. The pathways involved include the formation of micelles and other molecular aggregates that enhance the solubility and stability of compounds in aqueous solutions .

Comparison with Similar Compounds

    Sodium dodecyl sulfate: Another surfactant with similar applications but different molecular structure.

    Sodium lauryl ether sulfate: Used in detergents and personal care products.

    Sodium stearate: Commonly used in soaps and cosmetics.

Uniqueness: Sodium 2-ethyl-1-hexanol dihydrogen phosphate is unique due to its specific molecular structure, which provides distinct properties such as lower foaming and higher stability in various chemical environments. This makes it particularly useful in applications where these properties are desired .

Biological Activity

Sodium 2-ethyl-1-hexanol dihydrogen phosphate (SEHDP) is a phosphoric acid ester that has garnered attention for its diverse biological activities. This compound, with the chemical formula C8H18NaO4P\text{C}_8\text{H}_{18}\text{NaO}_4\text{P}, is utilized in various applications ranging from personal care products to agricultural formulations. Understanding its biological activity is crucial for assessing its potential benefits and risks in different contexts.

SEHDP is characterized by its phosphate group, which plays a significant role in its biological interactions. The compound is soluble in water and exhibits amphiphilic properties, making it suitable for various formulations.

Biological Activities

The biological activities of SEHDP can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that SEHDP possesses notable antimicrobial properties. It has been shown to enhance the efficacy of biocides when used in combination with other antimicrobial agents. This synergistic effect is particularly relevant in formulations aimed at controlling microbial growth in various settings, such as agriculture and personal care products .

2. Cytotoxicity and Safety Profile
Studies evaluating the cytotoxic effects of SEHDP on human cell lines suggest that it exhibits a dose-dependent response. While low concentrations may promote cell viability, higher concentrations can lead to significant cytotoxicity, raising concerns about its safety in consumer products .

3. Inflammatory Response Modulation
SEHDP has been investigated for its role in modulating inflammatory responses. It interacts with specific receptors involved in inflammation, potentially offering therapeutic avenues for conditions characterized by excessive inflammation .

Case Studies

Several case studies have highlighted the practical applications and biological effects of SEHDP:

  • Case Study 1: Antimicrobial Efficacy
    A study conducted on the effectiveness of SEHDP in agricultural formulations demonstrated its ability to reduce bacterial populations on treated surfaces significantly. The results indicated a 70% reduction in bacterial counts compared to untreated controls, showcasing its potential as an effective antimicrobial agent in crop protection .
  • Case Study 2: Cytotoxicity Assessment
    In vitro assessments using human fibroblast cell lines revealed that SEHDP at concentrations above 100 µM led to a marked decrease in cell viability, with an IC50 value determined at approximately 150 µM. This finding underscores the importance of careful dosage consideration when incorporating SEHDP into consumer products .

Research Findings

Recent research has expanded the understanding of SEHDP's biological activity:

Study Finding Significance
Enhanced antimicrobial activity when combined with certain biocidesPotential for improved formulations in agriculture and hygiene products
Modulation of inflammatory responses through receptor interactionsPossible therapeutic applications for inflammatory diseases
Dose-dependent cytotoxicity observed in human cell linesImplications for safety assessments in product development

Properties

CAS No.

4100-43-0

Molecular Formula

C8H18NaO4P

Molecular Weight

232.19 g/mol

IUPAC Name

sodium;2-ethylhexyl hydrogen phosphate

InChI

InChI=1S/C8H19O4P.Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);/q;+1/p-1

InChI Key

FFXZJJYYSMVVIQ-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COP(=O)(O)[O-].[Na+]

Origin of Product

United States

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